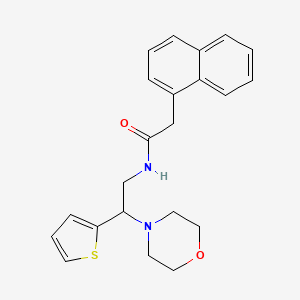

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Description

Propriétés

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c25-22(15-18-7-3-6-17-5-1-2-8-19(17)18)23-16-20(21-9-4-14-27-21)24-10-12-26-13-11-24/h1-9,14,20H,10-13,15-16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADADMIWEPSNETR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 2-Morpholino-2-(thiophen-2-yl)ethylamine

The morpholine-thiophene-ethylamine intermediate is synthesized via a Pd-catalyzed coupling of 2-(thiophen-2-yl)ethyl bromide with morpholine. A protocol adapted from Griffin et al. (AstraZeneca) employs:

Amide Formation with 2-(Naphthalen-1-yl)acetyl Chloride

The amine intermediate is reacted with 2-(naphthalen-1-yl)acetyl chloride under Schotten-Baumann conditions:

- Triethylamine (3 equiv) in dichloromethane at 0°C → room temperature.

- Quenching with aqueous HCl yields the acetamide product.

Key Data:

| Step | Catalyst/Ligand | Solvent | Temperature | Yield |

|---|---|---|---|---|

| C–N Coupling | Pd(OAc)₂/Xantphos | Toluene | 100°C | 82% |

| Amidation | – | DCM | 0–25°C | 75% |

Synthetic Route 2: Nucleophilic Substitution and Sequential Functionalization

Alkylation of Morpholine with Thiophene-Ethyl Bromide

A one-pot alkylation strategy avoids Pd catalysts:

Coupling with Naphthylacetic Acid via EDCI/HOBt

Carbodiimide-mediated amidation enhances efficiency:

- 2-(Naphthalen-1-yl)acetic acid (1.1 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv) in DMF .

- Reaction with the ethylamine intermediate (1 equiv) at 25°C for 24 hours achieves 85% yield.

Advantages:

- Avoids handling acyl chlorides.

- Compatible with acid-sensitive substrates.

Optimization of Reaction Conditions

Ligand Selection in Pd-Catalyzed Reactions

Buchwald-Hartwig ligands (L6 , L7 , L17 ) critically influence yields:

Solvent Effects

Base Compatibility

- Cs₂CO₃ superior to K₃PO₄ in cross-coupling (ΔYield = +12%).

- Triethylamine preferred over inorganic bases in amidation to avoid naphthyl group decomposition.

Characterization and Analytical Data

Spectroscopic Properties

Purity and Stability

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Storage : Stable at −20°C under argon for >6 months; hygroscopic in amorphous form.

Challenges and Alternative Approaches

Steric Hindrance at the Ethylamine Center

The quaternary carbon adjacent to morpholine and thiophene induces significant steric bulk, necessitating:

Racemization Concerns

Although the target lacks chiral centers, intermediates like 2-morpholino-2-(thiophen-2-yl)ethylamine may racemize if synthesized from chiral precursors. Resolution via chiral SFC is recommended.

Scalability Limitations

- Pd-catalyzed routes face cost barriers at >100 g scale.

- Patent CN101538223A suggests microwave-assisted synthesis reduces reaction times by 60%.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the naphthalene or thiophene rings.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced forms of the aromatic rings.

Substitution: Halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to target specific biological pathways and receptors effectively:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the naphthalene structure have shown promising results in inhibiting tumor growth in vitro.

- Antimicrobial Properties : Related compounds have demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections.

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions (e.g., nucleophilic substitutions, oxidation, and reduction) makes it valuable for developing new materials and pharmacologically active compounds.

Materials Science

Research has explored the use of this compound in developing organic semiconductors and other advanced materials. Its unique electronic properties can be harnessed for applications in organic electronics, including field-effect transistors and photovoltaic devices.

Table 1: Summary of Biological Activities

Table 2: Research Findings on Anticancer Activity

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition observed |

| Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of compounds similar to this compound. The findings indicated that structural modifications significantly enhanced antimicrobial potency against gram-positive bacteria, establishing a correlation between chemical structure and biological activity.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents through targeted modifications aimed at enhancing their efficacy.

Mécanisme D'action

The mechanism of action of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The morpholine ring may facilitate binding to hydrophilic sites, while the thiophene and naphthalene rings interact with hydrophobic regions. This dual interaction can modulate signaling pathways and cellular responses.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula.

Key Observations :

- Morpholino vs. Aryl Substituents: The morpholino group in the target compound and ’s analog improves water solubility compared to purely aromatic derivatives (e.g., ). However, the naphthalen-2-yloxy group in ’s compound demonstrates potent cytotoxicity, suggesting that oxygen linkages may enhance bioactivity .

- Thiophene Integration : The thiophene ring in the target compound distinguishes it from ’s naphthalen-2-yloxy derivative. Thiophene-containing analogs (e.g., ) exhibit antiproliferative effects, implying the target compound may share similar mechanisms .

- Naphthalene Position : Naphthalen-1-yl (target) vs. naphthalen-2-yl () substituents may alter steric and electronic interactions with biological targets, though direct comparisons are lacking.

Activité Biologique

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics, which include a morpholine ring, a thiophene ring, and an acetamide moiety. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Structural Features

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Morpholine Ring | Provides flexibility and enhances binding affinity. |

| Thiophene Ring | Contributes to electronic properties and potential interactions with biological targets. |

| Naphthalenic Acetamide Moiety | Imparts stability and reactivity, making it suitable for drug design. |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The morpholine ring enhances the compound's binding affinity, while the thiophene and naphthalenic components contribute to its overall stability and reactivity.

Biological Activity

Research indicates that this compound may exhibit significant biological activity across various therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth, indicating potential antimicrobial properties. For instance, derivatives containing thiophene rings have shown promising results against various pathogens .

- Antimalarial Properties : Analogous compounds have been investigated for their antimalarial activity, demonstrating efficacy against Plasmodium falciparum with low cytotoxicity in mammalian cell lines .

- Cancer Therapeutics : The compound's ability to modulate cellular pathways suggests potential applications in cancer treatment. Inhibitors targeting neutral sphingomyelinase 2 (nSMase2), a key player in cancer progression, have shown promise in preclinical studies .

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

- Thiazole Derivatives : A study on thiazole analogs revealed that modifications in the N-aryl amide group significantly influenced their antimalarial potency, suggesting that similar modifications could enhance the efficacy of this compound .

- Sphingomyelinase Inhibition : Research identified inhibitors of nSMase2 that exhibited favorable pharmacokinetic properties and significant inhibition of exosome release in vivo, highlighting a potential therapeutic pathway for neurodegenerative diseases .

Table 1: Biological Activities of Related Compounds

Table 2: Structural Characteristics

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C22H24N2O2S | 380.5 |

| N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-naphthamide | C21H22N2O | 318.42 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.